molecular formula C26H25N5O3 B2733770 5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021026-58-3

5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2733770
CAS RN: 1021026-58-3
M. Wt: 455.518
InChI Key: QFEJFJAFGFGAFH-UHFFFAOYSA-N
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Description

Compounds of this nature are often complex organic molecules with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. They often contain functional groups that can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the presence of functional groups and the overall structure of the molecule. Studies of their reactivity can involve experiments to determine reaction rates, identify products, and elucidate reaction mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including their solubility, melting point, boiling point, and stability, can be determined using various analytical techniques. These properties can influence how the compound is handled, stored, and used .

Scientific Research Applications

G Protein-Biased Dopaminergics

Research by (Möller et al., 2017) highlights the potential of 1,4-disubstituted aromatic piperazines, which share a similar structural motif with the specified compound, in targeting aminergic G protein-coupled receptors. This study demonstrates the synthesis of dopamine receptor partial agonists that favor G protein activation, offering insights into the design of novel therapeutics with potential antipsychotic activity.

Central Nervous System Agents

A study by (Bauer et al., 1976) discusses the synthesis of certain piperidine derivatives for their potential as central nervous system agents. These compounds, closely related in structure to the specified compound, exhibit significant activity against certain neurological conditions, underscoring the importance of this chemical class in neuropharmacology.

Antimicrobial Applications

(Othman, 2013) conducted research on derivatives of pyridine, a core component of the specified compound, for their antimicrobial properties. This study provides evidence for the potential application of such compounds in combating microbial infections.

Pharmacological Evaluation

The work of (Suresh, Lavanya, & Rao, 2016) involves the synthesis of novel thiazolo-triazolo-pyridine derivatives, which bear resemblance to the queried compound. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the broad potential of this chemical class in pharmacology.

Mechanism of Action

If the compound has biological activity, studies can be conducted to determine its mechanism of action. This can involve in vitro experiments with isolated proteins or cells, as well as in vivo studies in animal models .

Safety and Hazards

The safety and hazards associated with such compounds can depend on their physical and chemical properties, as well as their biological activity. Material safety data sheets (MSDS) can provide information on handling, storage, and disposal procedures, as well as first aid measures .

Future Directions

The future research directions for such compounds can depend on their potential applications. For example, if the compound has medicinal properties, future research might involve optimization of its synthesis, studies of its mechanism of action, and preclinical and clinical trials .

properties

IUPAC Name

5-methyl-7-[4-(4-methylbenzoyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c1-18-8-10-19(11-9-18)24(32)29-12-14-30(15-13-29)25(33)21-16-28(2)17-22-23(21)27-31(26(22)34)20-6-4-3-5-7-20/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEJFJAFGFGAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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